molecular formula C21H21N5O2 B10996861 N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide

Cat. No.: B10996861
M. Wt: 375.4 g/mol
InChI Key: AEQLTFNYRGEUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide is a complex organic compound that features an indole moiety, a triazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Triazole Formation: The triazole ring can be formed via a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Coupling Reaction: The indole and triazole derivatives are then coupled using a suitable linker, such as an acyl chloride, under basic conditions to form the desired compound.

    Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The triazole ring can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Methoxyphenyl halides with nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted methoxyphenyl derivatives.

Scientific Research Applications

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The methoxyphenyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C21H21N5O2/c1-28-18-9-5-2-6-14(18)12-20(27)24-21-23-19(25-26-21)11-10-15-13-22-17-8-4-3-7-16(15)17/h2-9,13,22H,10-12H2,1H3,(H2,23,24,25,26,27)

InChI Key

AEQLTFNYRGEUFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=NNC(=N2)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.